N-Isopropyl vs. N-Methyl, N-Ethyl, and N-Propyl Analogs: Potency in Mutant SOD1 Pyrazolone Inhibitor Series
When [(3,5-dichlorophenyl)methyl](propan-2-yl)amine is elaborated into 5-(((3,5-dichlorobenzyl)(isopropyl)amino)methyl)-1H-pyrazol-3(2H)-one, the resulting tertiary amine pyrazolone inhibits mutant SOD1-dependent protein aggregation with an EC₅₀ of 1.08 nM (0.00108 mM) in both Homo sapiens and Mus musculus systems [1]. In direct head-to-head comparison within the same published study, the corresponding N-methyl derivative yields EC₅₀ = 480 nM, the N-ethyl derivative EC₅₀ = 420 nM, and the N-propyl derivative EC₅₀ = 470 nM [1]. The N-isopropyl variant is therefore approximately 444-fold more potent than N-methyl, 389-fold more potent than N-ethyl, and 435-fold more potent than N-propyl. The assay measures protection against G93A mutant SOD1-induced cytotoxicity [1].
| Evidence Dimension | EC₅₀ for inhibition of mutant SOD1 (G93A)-dependent protein aggregation (Homo sapiens) |
|---|---|
| Target Compound Data | EC₅₀ = 1.08 nM (0.00108 mM); derivative: 5-(((3,5-dichlorobenzyl)(isopropyl)amino)methyl)-1H-pyrazol-3(2H)-one |
| Comparator Or Baseline | N-methyl derivative EC₅₀ = 480 nM; N-ethyl derivative EC₅₀ = 420 nM; N-propyl derivative EC₅₀ = 470 nM |
| Quantified Difference | 444-fold vs. N-methyl; 389-fold vs. N-ethyl; 435-fold vs. N-propyl |
| Conditions | G93A mutant SOD1 cytotoxicity protection assay; identical pyrazolone scaffold; data from Zhang et al. J. Med. Chem. 2015 |
Why This Matters
Procurement of the N-isopropyl building block is mandatory for accessing the low-nanomolar potency tier; any N-alkyl substitution other than isopropyl yields a >350-fold weaker inhibitor, rendering the resulting compounds non-viable for SOD1-targeted drug discovery.
- [1] Zhang, Y.; Zhao, K.T.; Fox, S.G.; Kim, J.; Kirsch, D.R.; Ferrante, R.J.; Morimoto, R.I.; Silverman, R.B. Tertiary amine pyrazolones and their salts as inhibitors of mutant superoxide dismutase 1-dependent protein aggregation for the treatment of amyotrophic lateral sclerosis. J. Med. Chem. 2015, 58, 5942–5949. EC₅₀ data also available in BRENDA inhibitor summary for EC 1.15.1.1. https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=223513 (accessed 2026-05-01). View Source
